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Compound of Interest

Compound Name: Deschloroketamine

Cat. No.: B12793670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques
utilized for the structural elucidation and analysis of Deschloroketamine (2-(methylamino)-2-
phenyl-cyclohexanone), a ketamine analog. The information presented herein is intended to
serve as a core resource for researchers and professionals engaged in the study and
development of related compounds.

Deschloroketamine has emerged as a significant compound within the class of
arylcyclohexylamines, necessitating robust analytical methodologies for its unambiguous
identification and characterization.[1][2][3][4] This guide details the application of Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform
Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of
Deschloroketamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework. For
Deschloroketamine, both *H and 13C NMR are instrumental in confirming its molecular
structure.[2][3]

Quantitative NMR Data
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The following tables summarize the reported *H and *3C NMR chemical shifts for

Deschloroketamine hydrochloride in DMSO-de.

Table 1: *H NMR Spectroscopic Data for Deschloroketamine HCI.

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
7.65 - 7.40 m 5H Aromatic protons
3.10 s 3H N-CHs
Cyclohexanone
290-2.70 m 2H
protons
Cyclohexanone
2.50-2.30 m 2H
protons
Cyclohexanone
1.90-1.60 m 4H

protons

Data sourced from Frison et al. (2016).[2]

Table 2: 13C NMR Spectroscopic Data for Deschloroketamine HCI.
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Chemical Shift (ppm) Assignment

210.1 C=0

138.5 Aromatic C (quaternary)
129.2 Aromatic CH

128.8 Aromatic CH

128.5 Aromatic CH

70.2 C-N

38.5 Cyclohexanone CH:z
30.1 N-CHs

28.2 Cyclohexanone CH:z
215 Cyclohexanone CH:z
21.2 Cyclohexanone CH:z

Data sourced from Frison et al. (2016).[2]

Experimental Protocol: NMR Analysis

A common protocol for the NMR analysis of Deschloroketamine hydrochloride is as follows:

o Sample Preparation: Dissolve approximately 20 mg of the analyte in a suitable deuterated
solvent, such as dimethyl sulfoxide-de (DMSO-ds), containing tetramethylsilane (TMS) as an
internal standard.[5]

¢ Instrument: A 400 MHz NMR spectrometer is typically sufficient for routine analysis.[5]
e 'H NMR Parameters:
o Spectral Width: -3 to 13 ppm.[5]

o Pulse Angle: 90°.[5]
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o Delay Between Pulses: 45 seconds.[5]

e 13C NMR Parameters: Standard acquisition parameters are generally used.

o Data Processing: The resulting spectra are processed, and chemical shifts are referenced to
the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ions, providing information about the molecular weight and elemental composition of a
compound, as well as its fragmentation patterns. Both Gas Chromatography-Mass
Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-
HRMS) have been extensively used for the analysis of Deschloroketamine.[2][3][4]

Quantitative Mass Spectrometry Data

Table 3: GC-MS (Electron lonization) Data for Deschloroketamine.

m/z Interpretation

203 Molecular lon [M]*

175 [M - COJ* or [M - C2Ha]*
174 [M - CHsN]*

160 [M - CsH7]*

147 [M - CaHsN]*

146 [M - CsHsOJ*

132 [M - CaH70O]*

Data sourced from Frison et al. (2016).[2][6]

Table 4: LC-ESI-HRMS Data for Deschloroketamine.
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Mass Accuracy
(ppm)

lon Calculated mi/z Measured m/z

[M+H]* 204.1383 204.1386 1.47

Data sourced from Frison et al. (2016).[2]

Experimental Protocols

Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1
mg/mL in a suitable solvent mixture such as 1:1 chloroform:methanol.[5]

Gas Chromatograph (GC) Conditions:

o Injector: Splitless mode at 280°C.

o Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25
mm i.d., 0.25 pm film thickness).

o Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to
300°C at a rate of 15°C/min, and hold for 10 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Scan Range: m/z 40-550.

Sample Preparation: Prepare a dilute solution of the analyte in the initial mobile phase.

Liquid Chromatograph (LC) Conditions:

o Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 um particle size).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid. A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5
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minutes, and then return to initial conditions.
o Flow Rate: 0.3 mL/min.

o High-Resolution Mass Spectrometer (HRMS) Conditions:

o

lonization Mode: Electrospray lonization (ESI) in positive ion mode.

[e]

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

Scan Mode: Full scan from m/z 100-1000.

o

[¢]

Resolution: Typically >70,000 FWHM.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

While less detailed in the literature compared to NMR and MS, FTIR and UV-Vis spectroscopy
can provide complementary structural information.

FTIR Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on the absorption of
infrared radiation. For Deschloroketamine hydrochloride, solutions in D2O have been used for
IR measurements.[7] Key expected absorptions would include:

C=0 stretch: Around 1710-1730 cm~1 for the cyclohexanone carbonyl group.

N-H bend: Around 1500-1650 cm~1 for the secondary amine.

C-N stretch: Around 1000-1250 cm™1.

Aromatic C=C stretches: Around 1450-1600 cm™1.

Aromatic C-H bends: Around 690-900 cm™1.

UV-Vis Spectroscopy
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UV-Vis spectroscopy provides information about conjugated systems. For
Deschloroketamine, the aromatic ring is the primary chromophore. The UV spectrum is
expected to show absorption maxima characteristic of a substituted benzene ring, typically
around 250-270 nm.[8]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of Deschloroketamine.

Spectroscopic Analysis

UV-Vis Spectroscopy

FTIR Spectroscopy Data Analysis and Elucidation

Sample Preparation

Structural Confirmation

Deschloroketamine Sample &
Characterization

Mass Spectrometry
(GC-MS & LC-HRMS)

NMR Spectroscopy
(*H and 13C)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Deschloroketamine.
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This guide summarizes the key spectroscopic data and methodologies for the analysis of

Deschloroketamine, providing a foundational resource for researchers in the field. The

combination of these techniques allows for the unambiguous identification and detailed

structural characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12793670#spectroscopic-analysis-of-
deschloroketamine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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